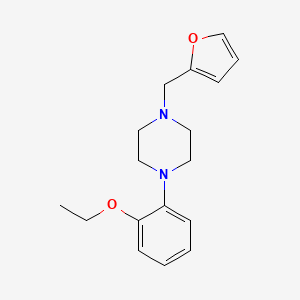
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Fenspiride, is a drug that has been extensively studied for its therapeutic potential in various respiratory disorders. Fenspiride is a non-sedative, non-steroidal, and anti-inflammatory drug that has been shown to have bronchodilator and mucolytic effects.
作用机制
The exact mechanism of action of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting phosphodiesterase 4 (PDE4) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which leads to bronchodilation and mucus clearance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which contribute to the pathogenesis of respiratory disorders. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which further contributes to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of surfactant protein D (SP-D), which plays a crucial role in lung defense mechanisms.
实验室实验的优点和局限性
One of the advantages of using N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its well-established safety profile. This compound has been extensively studied in preclinical and clinical trials, and its safety has been well-documented. Additionally, this compound has been shown to have a low incidence of adverse effects, which makes it a safe and effective treatment option for respiratory disorders.
However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not widely available, and its synthesis is relatively complex, which makes it difficult to obtain for research purposes.
未来方向
There are several future directions for the research on N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One of the future directions is to investigate its potential therapeutic effects in other respiratory disorders such as cystic fibrosis and idiopathic pulmonary fibrosis. Another future direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of respiratory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on lung defense mechanisms.
合成方法
The synthesis of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2,6-dichlorobenzyl chloride with 4-morpholinepropanol in the presence of a base, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. The purity of the synthesized product is determined by high-performance liquid chromatography (HPLC) and melting point analysis.
科学研究应用
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its therapeutic potential in various respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has been shown to have bronchodilator and mucolytic effects, which make it an effective treatment option for these respiratory disorders. This compound has also been shown to have anti-inflammatory effects, which further contributes to its therapeutic potential.
属性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-3-1-4-14(16)12(13)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYKCLTUEJGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=CC=C2Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465779.png)
![4-({(2R,5S)-5-[(5-chloropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5465781.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5465795.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5465801.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N~1~-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B5465814.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)
![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)